1-(4-Methylphenyl)propan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZOQCAVLMPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395192 | |
| Record name | 1-(4-methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-87-4 | |
| Record name | α-Ethyl-4-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 4 Methylphenyl Propan 1 Amine
Classical Approaches to Arylpropan-1-amine Synthesis
Classical methods for synthesizing arylpropan-1-amines like 1-(4-methylphenyl)propan-1-amine often involve well-established chemical transformations. These reactions are typically robust and can be performed with readily available reagents.
Reductive amination is a widely used and versatile method for the synthesis of amines. wikipedia.orglibretexts.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org For the synthesis of this compound, the precursor would be 4-methylpropiophenone.
The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced to the final amine product. A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel is also a viable method for the reduction step. wikipedia.org The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN being particularly effective as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) solvent | Can also reduce the starting ketone. |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic to neutral pH | Selective for the imine over the ketone. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent | Mild and effective for a wide range of substrates. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Hydrogen gas pressure, various solvents | Can be incompatible with other reducible functional groups. wikipedia.orglibretexts.org |
Nucleophilic substitution provides another classical route to amines. libretexts.org In this approach, an alkyl halide is treated with a nucleophile to replace the halogen atom. For the synthesis of this compound, a potential starting material would be 1-halo-1-(4-methylphenyl)propane, where the halogen is typically bromine or chlorine. Ammonia (B1221849) can be used as the nucleophile, which attacks the electrophilic carbon atom bearing the halogen, leading to the formation of the amine. libretexts.org
However, a significant drawback of this method is the potential for over-alkylation. The primary amine product is also nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org To mitigate this, a large excess of ammonia is often used to favor the formation of the primary amine. libretexts.org
In some synthetic strategies, the amine group is initially introduced in a protected form, such as an amide. This is often done to control the reactivity of the nitrogen atom and prevent side reactions. The final step in such a synthesis is the removal of the acyl protecting group to liberate the free amine. This process is known as deacylation.
For instance, if this compound were prepared via a route that results in an N-acyl derivative (e.g., N-acetyl-1-(4-methylphenyl)propan-1-amine), a deacylation step would be necessary. This can be achieved by hydrolysis of the amide bond under either acidic or basic conditions. Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide (B78521) or potassium hydroxide, are typically used to cleave the amide linkage and yield the desired primary amine.
Asymmetric and Enantioselective Synthesis of Chiral this compound
This compound possesses a chiral center at the carbon atom bonded to the amine group. Therefore, it can exist as two enantiomers. Asymmetric synthesis methods are employed to selectively produce one enantiomer over the other, which is often crucial in pharmaceutical applications.
Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. nih.govnih.gov This method involves the hydrogenation of a prochiral substrate using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer.
The asymmetric hydrogenation of imines is a direct and efficient route to chiral amines. nih.gov In this approach, a prochiral imine, derived from 4-methylpropiophenone and an amine, is hydrogenated in the presence of a chiral transition metal catalyst. These catalysts typically consist of a metal center, such as iridium or rhodium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which influences the stereochemical outcome of the hydrogenation reaction.
Significant progress has been made in developing highly efficient and enantioselective catalysts for the asymmetric hydrogenation of imines. nih.govchinesechemsoc.org Imines, however, can be challenging substrates due to their potential for hydrolysis and the presence of E/Z isomers. nih.gov Nevertheless, a wide range of chiral phosphine (B1218219) ligands and other catalyst systems have been developed to address these challenges and achieve high enantiomeric excesses. nih.govchinesechemsoc.orgrsc.org
Table 2: Key Features of Asymmetric Imine Hydrogenation
| Feature | Description |
|---|---|
| Substrate | Prochiral imine (e.g., from 4-methylpropiophenone) |
| Catalyst | Chiral transition metal complex (e.g., Iridium- or Rhodium-based) nih.govchinesechemsoc.org |
| Outcome | Enantiomerically enriched chiral amine |
| Advantages | High efficiency and enantioselectivity nih.gov |
| Challenges | Imine stability (hydrolysis), E/Z isomerism nih.gov |
Catalytic Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric Hydrogenation of Enamides
Asymmetric hydrogenation of enamides represents a powerful and direct route to enantioenriched amines. This method involves the reduction of a C=C bond in a prochiral enamide, creating a stereogenic center with high fidelity. The success of this reaction hinges on the use of a chiral transition-metal catalyst, typically based on rhodium or iridium, complexed with a chiral phosphine ligand.
For the synthesis of this compound, the corresponding enamide precursor, N-acyl-1-(4-methylphenyl)prop-1-en-1-amine, would be subjected to hydrogenation. Rhodium complexes with chiral bisphospholane ligands have demonstrated high enantioselectivity in the hydrogenation of similar functionalized olefins. harvard.edu Furthermore, excellent enantioselectivities have been achieved in the hydrogenation of β-substituted-α-arylenamides using Rh-binaphane catalysts. harvard.edu A dual chiral-achiral acid system has also been shown to be highly effective for the enantioselective hydrogenation of enamides. harvard.edu
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical yet highly effective strategy for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product.
For synthesizing this compound, a common approach involves the diastereoselective addition of an organometallic reagent to a chiral imine or imine derivative. For instance, an imine formed from 4-methylpropiophenone and a chiral amine, such as (S)-1-phenylethylamine, can be used. thieme-connect.de The addition of a nucleophile to this chiral imine would proceed with facial selectivity dictated by the auxiliary. Subsequent removal of the phenylethyl group would afford the desired chiral amine. Pseudoephedrine is another widely used chiral auxiliary that can be employed in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. rsc.org A newer auxiliary, pseudoephenamine, has been shown to be a superior alternative in some cases, offering high diastereoselectivities in alkylation reactions. rsc.org
Asymmetric Transfer Hydrogenation with Chiral Catalysts
Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to using high-pressure molecular hydrogen. rsc.org In this method, the hydrogen atoms are sourced from an easily handled molecule, such as isopropanol (B130326) or formic acid. rsc.orgnih.gov The transfer of hydrogen to the substrate, typically an imine, is mediated by a chiral catalyst.
The synthesis of this compound via ATH would start from the corresponding imine, 1-(4-methylphenyl)propan-1-imine. This imine can be reduced using a chiral catalyst system, such as a BINOL-derived phosphoric acid with a Hantzsch ester as the hydride source. rsc.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iron, are also highly effective. nih.gov For instance, iron complexes featuring an amine(imine)diphosphine ligand with a p-tolyl group have been studied for the ATH of ketones, demonstrating the applicability of such catalysts to substrates bearing the 4-methylphenyl moiety. acs.org Water-soluble ruthenium(II) complexes have also been used for the ATH of cyclic imines in water, offering high yields and enantioselectivities. rsc.org
| Catalyst Type | Hydrogen Source | Key Features |
| BINOL-derived phosphoric acids | Hantzsch esters, Benzothiazoles | Organocatalytic, mild conditions, excellent selectivity. rsc.orgdicp.ac.cn |
| Ruthenium(II) complexes | Formic acid/triethylamine, Isopropanol | Highly efficient, can be water-soluble and recyclable. nih.govrsc.org |
| Iron(II) complexes | Isopropanol | Earth-abundant metal, activity dependent on base concentration. rsc.orgacs.org |
Asymmetric Addition Reactions
The asymmetric addition of organometallic or other nucleophilic reagents to prochiral imines is a fundamental and versatile method for constructing chiral amines. The stereoselectivity can be induced by a chiral catalyst, a chiral ligand, or a chiral auxiliary attached to the imine.
To form this compound, one could employ the addition of an ethyl nucleophile to an imine derived from 4-methylbenzaldehyde (B123495). For example, the enantioselective addition of diethylzinc (B1219324) to N-(diphenylphosphinoyl)imines can be catalyzed by an air-stable precatalyst complex, yielding chiral amines with high enantioselectivity. nih.gov Similarly, the addition of organolithium or Grignard reagents to chiral 2-pyrroleimines has been shown to produce N-substituted-1-(2-pyrrolyl)alkylamines with diastereoselectivity dependent on the chiral auxiliary and the organometallic reagent. researchgate.net Chiral primary amine catalysts have also been successfully used to promote asymmetric sulfa-Michael additions to vinyl ketones, showcasing the potential of organocatalysis in related addition reactions. researchgate.net
Chemoenzymatic Strategies in Chiral Amine Production
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally benign processes. scbt.com Enzymes such as transaminases, lipases, and proteases can be used to resolve racemic mixtures or to directly synthesize chiral amines from prochiral precursors with high enantioselectivity. acs.orgscbt.com
A chemoenzymatic route to this compound could involve the kinetic resolution of the racemic amine using a lipase (B570770) to selectively acylate one enantiomer. Alternatively, a more direct approach is the asymmetric synthesis from a prochiral ketone. Amine transaminases (ATAs) are particularly powerful for this transformation. acs.orgscbt.com They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone. In this case, 4-methylpropiophenone would be converted directly into (S)- or (R)-1-(4-methylphenyl)propan-1-amine, depending on the stereoselectivity of the chosen ATA. Overcoming unfavorable reaction equilibria is a key challenge, often addressed by using an excess of the amine donor or by removing the co-product. rsc.orgscbt.com
Transition Metal-Catalyzed Methods for Enantiopure Amine Formation
Transition metal catalysis encompasses a broad range of reactions beyond hydrogenation that can be used to form enantiopure amines. These methods often involve the creation of carbon-nitrogen bonds or the asymmetric functionalization of molecules already containing nitrogen. rsc.org
Palladium-catalyzed asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl ketimines and N-tosylimines, provides a reliable route to chiral amines. dicp.ac.cn For the synthesis of this compound, the corresponding N-tosylimine could be hydrogenated using a palladium catalyst with a chiral phosphine ligand like (S)-SynPhos. dicp.ac.cn The direct synthesis of imines from amines via transition-metal-catalyzed oxidative coupling is also an emerging green chemistry approach. rsc.org Furthermore, iridium-catalyzed hydrosilylation of imines followed by hydrolysis is another effective method for producing chiral amines. acs.org
Multi-component and One-Pot Synthetic Routes
Multi-component and one-pot reactions are highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov This approach is particularly valuable for creating molecular diversity and for process chemistry. researchgate.netnih.gov
A one-pot, multi-component synthesis of this compound could be envisioned starting from simpler, commercially available materials. For instance, a procedure could involve the in-situ formation of an N-diphenylphosphinoylimine from 4-methylbenzaldehyde and diphenylphosphinamide, followed by the enantioselective addition of a diethylzinc reagent in the same pot. nih.gov This simplifies the traditional three-step process (imine formation, purification, and addition) into a single operation. nih.gov Another example of a one-pot transformation is the conversion of phenols to anilines via a Smiles rearrangement, demonstrating the power of this approach to build complex molecules efficiently. researchgate.net
Functional Group Transformations and Derivatization Strategies
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives, enabling the exploration of their chemical and biological properties. Key strategies include N-acylation, N-alkylation, and the formation of sulfonamides and Schiff bases.
N-Acylation to Form Amides
The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, readily yields the corresponding N-acyl derivatives (amides). This transformation is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The steric hindrance presented by the para-tolyl group may influence the reaction rate when compared to less bulky primary amines.
| Reagent 1 | Reagent 2 | Product | General Conditions |
| This compound | Acetyl Chloride | N-(1-(4-methylphenyl)propyl)acetamide | Inert solvent (e.g., DCM), Base (e.g., pyridine), Room Temperature |
| This compound | Benzoyl Chloride | N-(1-(4-methylphenyl)propyl)benzamide | Inert solvent (e.g., DCM), Base (e.g., pyridine), Room Temperature |
N-Alkylation
N-alkylation of this compound introduces alkyl substituents to the nitrogen atom, leading to the formation of secondary and tertiary amines. Common alkylating agents include alkyl halides. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), with a base like potassium carbonate to scavenge the resulting acid. It is important to note that the direct alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate.
Reductive amination offers a more controlled approach to N-alkylation. This one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the iminium ion over the carbonyl starting material. For instance, the reaction of this compound with benzaldehyde, followed by reduction, would yield N-benzyl-1-(4-methylphenyl)propan-1-amine.
| Amine | Aldehyde/Keton | Reducing Agent | Product |
| This compound | Benzaldehyde | NaBH3CN | N-benzyl-1-(4-methylphenyl)propan-1-amine |
| This compound | Acetone | NaBH(OAc)3 | N-isopropyl-1-(4-methylphenyl)propan-1-amine |
Formation of Sulfonamides
Reacting this compound with sulfonyl chlorides in the presence of a base affords sulfonamide derivatives. This reaction is a common strategy for creating bioisosteres of amides in medicinal chemistry. For example, treatment with p-toluenesulfonyl chloride would yield N-(1-(p-tolyl)propyl)-4-methylbenzenesulfonamide. The synthesis of related N-benzyl-4-methylbenzenesulfonamides has been reported to proceed via a two-step process involving the initial formation of the primary sulfonamide followed by benzylation.
| Amine | Sulfonyl Chloride | Product | General Conditions |
| This compound | p-Toluenesulfonyl chloride | N-(1-(p-tolyl)propyl)-4-methylbenzenesulfonamide | Dichloromethane, Pyridine |
| This compound | Benzenesulfonyl chloride | N-(1-(p-tolyl)propyl)benzenesulfonamide | Dichloromethane, Pyridine |
Formation of Schiff Bases
The condensation of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases (imines). This reversible reaction typically involves the removal of water to drive the equilibrium towards the product. Aromatic aldehydes are often used to form stable, conjugated Schiff bases. For instance, the reaction with salicylaldehyde (B1680747) would produce 2-(((1-(p-tolyl)propyl)imino)methyl)phenol. The synthesis of a similar Schiff base, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, has been achieved by reacting salicylaldehyde with p-toluidine.
| Amine | Carbonyl Compound | Product (Schiff Base) |
| This compound | Salicylaldehyde | 2-(((1-(p-tolyl)propyl)imino)methyl)phenol |
| This compound | 4-Methoxybenzaldehyde | 4-methoxy-N-(1-(p-tolyl)propyl)benzylidenamine |
These derivatization strategies highlight the chemical versatility of this compound, allowing for the systematic modification of its structure to generate a wide array of compounds for further study.
Reaction Mechanisms and Stereochemical Pathways
Mechanistic Investigations of Amine-Involving Reactions
The presence of a lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to 1-(4-Methylphenyl)propan-1-amine, making it an active participant in a variety of chemical reactions. Mechanistic studies, often on analogous substituted benzylamines, provide a framework for understanding its reactivity.
The primary amino group of this compound is a potent nucleophile, readily attacking electron-deficient centers. A characteristic reaction is its nucleophilic addition to the carbonyl group of aldehydes and ketones. This process typically occurs under acid-catalyzed, reversible conditions and results in the formation of an imine, also known as a Schiff base.
The reaction mechanism proceeds through several distinct steps. Initially, the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine after a proton transfer. Subsequent protonation of the hydroxyl group by the acid catalyst transforms it into a good leaving group (water). Elimination of water generates a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product and regenerate the acid catalyst.
Table 1: General Mechanism of Imine Formation from a Primary Amine and a Carbonyl Compound
| Step | Description |
| 1. Nucleophilic Attack | The primary amine attacks the electrophilic carbonyl carbon. |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. |
| 3. Protonation | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. |
| 4. Elimination | The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. |
| 5. Deprotonation | A base (often water or another amine molecule) removes a proton from the nitrogen to form the final imine. |
This compound can be converted into amides and related derivatives through acylation reactions. These reactions are fundamental in organic synthesis and involve the nucleophilic substitution at a carbonyl group of a carboxylic acid or its derivative.
The most direct method, the reaction with a carboxylic acid, typically requires high temperatures (hydrothermal conditions) to facilitate the dehydration and drive the equilibrium towards the amide product. sci-hub.se More commonly, the carboxylic acid is first activated to enhance its electrophilicity. Common strategies include:
Reaction with Acyl Chlorides or Acid Anhydrides: These highly reactive acylating agents readily react with the amine under mild conditions. The reaction with an acyl chloride, for instance, generates the amide along with hydrochloric acid, which is typically neutralized by adding a base. hud.ac.uk
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or B(OCH₂CF₃)₃ facilitate amide bond formation from carboxylic acids and amines under milder conditions by activating the carboxylic acid in situ. arxiv.orgacs.org
The general mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate, or a DCC-derived urea).
Table 2: Comparison of Selected Amidation Methods for Primary Amines
| Method | Acylating Agent | Conditions | Advantages | Disadvantages |
| Direct Thermal Condensation | Carboxylic Acid | High Temperature (e.g., 250 °C) sci-hub.se | Atom economical, no coupling agents needed. sci-hub.se | Harsh conditions, not suitable for sensitive substrates. |
| Acyl Halide Method | Acyl Chloride | Mild, often with a base (e.g., triethylamine) hud.ac.uk | High reactivity, fast reactions. | Generates acidic byproduct, acyl chloride may be unstable. hud.ac.uk |
| Coupling Agent Method | Carboxylic Acid + Coupling Agent (e.g., B(OCH₂CF₃)₃) | Mild (e.g., 80-100 °C) acs.org | Good for sensitive substrates, high yields. acs.org | Stoichiometric amounts of coupling agent required, byproduct removal. |
The oxidation of substituted benzylamines, a class of compounds to which this compound belongs, has been investigated with various oxidizing agents. The primary product of the oxidation of a primary amine like this is the corresponding imine. mdpi.comacs.org Further oxidation can lead to cleavage of the C-N bond, yielding the corresponding aldehyde (4-methylpropiophenone) and ultimately the carboxylic acid (4-methylbenzoic acid).
Kinetic studies on the oxidation of various substituted benzylamines by reagents such as N-chlorosuccinimide (NCS) and cetyltrimethylammonium permanganate (B83412) (CTAP) have provided insight into the reaction mechanism. mdpi.comresearchgate.net The observation of a substantial primary kinetic isotope effect (kH/kD) upon deuteration of the α-carbon suggests that the cleavage of the α-C-H bond is the rate-determining step. mdpi.comresearchgate.net The correlation of reaction rates with substituent electronic effects (Hammett plots) indicates the development of a positive charge at the benzylic carbon in the transition state. This evidence supports a mechanism involving the transfer of a hydride ion from the amine's α-carbon to the oxidant, forming a carbocationic intermediate that then leads to the imine product. mdpi.comresearchgate.net
Elucidation of Reaction Kinetics and Thermodynamic Profiles in Synthesis
While specific, detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in readily accessible literature, the general principles governing these aspects can be inferred from studies on analogous systems.
The kinetics of amide synthesis, for instance, are highly dependent on the chosen method. Direct condensation between an amine and a carboxylic acid under hydrothermal conditions has been studied, showing pseudo-first-order kinetics. sci-hub.se The observed rate constants are significantly influenced by the structure of the amine and the carboxylic acid, with benzylamine (B48309) derivatives often showing higher reactivity than their cyclohexyl counterparts. sci-hub.se
Table 3: Representative Observed Rate Constants for Hydrothermal Amide Synthesis at 250 °C
| Amine | Carboxylic Acid | k_obs (h⁻¹) |
| Benzylamine | Acetic Acid | 0.20 sci-hub.se |
| Cyclohexylmethylamine | Acetic Acid | 0.08 sci-hub.se |
| Cyclohexylamine | Acetic Acid | 0.05 sci-hub.se |
| Data from a study on hydrothermal amide synthesis, illustrating structural effects on reaction rates. sci-hub.se |
Stereochemical Control and Reaction Selectivity Mechanisms
The chiral nature of this compound makes stereochemical control a critical aspect of its synthesis and subsequent reactions. Enantiomerically pure forms of this amine are often desired for applications where specific stereoisomers exhibit different biological activities or properties.
One of the most powerful methods for preparing enantiopure amines is the stereoselective reduction of a prochiral ketimine. acs.org This can be achieved using chiral catalysts, such as those derived from binaphthol phosphoric acids or chiral Lewis bases, which facilitate the transfer of a hydride from a reducing agent (e.g., a Hantzsch ester or trichlorosilane) to one face of the C=N double bond with high selectivity. acs.org
For racemic this compound, kinetic resolution is a widely employed strategy for separation. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.commdpi.comd-nb.info Enzymatic kinetic resolution is particularly effective and has been demonstrated for a wide range of racemic amines. mdpi.commdpi.comd-nb.infochimia.ch
Enzyme-Catalyzed Acylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of a racemic amine using an acyl donor like ethyl acetate. chimia.ch This leaves the unreacted enantiomer in high enantiomeric excess.
Enzyme-Catalyzed Deamination: Amine dehydrogenases (AmDH) or ω-transaminases (ω-TA) can be used to selectively deaminate one enantiomer of a racemic amine, again leaving the other enantiomer enriched. mdpi.comresearchgate.netmdpi.comd-nb.info The efficiency of these processes can be enhanced by coupling them with a cofactor regeneration system. mdpi.commdpi.com
Table 4: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
| Amine Substrate | Enzyme | Acylating Agent | Conversion (%) | Enantiomeric Excess (ee %) of Product |
| 1-Phenylethylamine | Candida antarctica lipase | Ethyl acetate | 25 | 97.6 chimia.ch |
| This table illustrates the high selectivity achievable in the kinetic resolution of a structurally similar amine. chimia.ch |
Another important strategy involves the use of chiral auxiliaries . wikipedia.org A chiral auxiliary, such as a derivative of pseudoephedrine or pseudoephenamine, can be temporarily attached to a precursor molecule to form a diastereomeric intermediate. wikipedia.orgharvard.edu The chiral auxiliary then directs a subsequent reaction, for example, an alkylation, to occur stereoselectively. Finally, the auxiliary is cleaved, yielding the desired enantiomerically enriched product. wikipedia.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
One-dimensional NMR spectra offer fundamental insights into the molecular structure by displaying the chemical shifts of unique protons and carbons.
¹H NMR: The proton NMR spectrum of 1-(4-Methylphenyl)propan-1-amine is expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment. ucl.ac.uk Protons on or near electronegative atoms or aromatic rings are typically shifted downfield (to a higher ppm value). ucl.ac.uk Protons on nitrogen or oxygen can have broad peaks with wide chemical shift ranges depending on factors like solvent and concentration. tau.ac.il
Expected ¹H NMR Signal Assignments for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Description |
|---|---|---|---|
| -CH₃ (Aromatic) | ~2.3 | Singlet (s) | The three protons of the methyl group on the phenyl ring are equivalent and have no adjacent protons to couple with. |
| -NH₂ | 0.5 - 5.0 | Broad Singlet (br s) | Amine protons are exchangeable and often do not couple with neighboring protons, resulting in a broad signal. tau.ac.il |
| -CH₂- | ~1.8 | Multiplet (m) | These two protons are adjacent to both the chiral methine proton and the terminal methyl group, leading to complex splitting. |
| -CH₃ (Alkyl) | ~0.9 | Triplet (t) | The terminal methyl group protons are split by the adjacent methylene (B1212753) (-CH₂-) group. |
| -CH- (Benzylic) | ~4.0 | Triplet (t) | The proton on the carbon attached to both the phenyl ring and the nitrogen atom is shifted downfield and split by the adjacent methylene (-CH₂-) group. |
| Aromatic Protons | ~7.1 - 7.3 | Two Doublets (d) | The four protons on the para-substituted benzene (B151609) ring appear as two distinct signals due to their symmetry. |
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR cover a much larger range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms. ucl.ac.uk
Expected ¹³C NMR Signal Assignments for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| -C H₃ (Alkyl) | ~10-15 | The terminal methyl carbon of the propyl chain. |
| -C H₃ (Aromatic) | ~20-22 | The methyl carbon attached to the phenyl ring. |
| -C H₂- | ~30-35 | The methylene carbon in the propyl chain. |
| -C H- (Benzylic) | ~55-65 | The methine carbon attached to the nitrogen and the phenyl ring. |
| Aromatic C -H | ~125-130 | Carbons in the phenyl ring that are bonded to hydrogen. |
| Quaternary Aromatic C | ~135-145 | The two quaternary carbons in the phenyl ring (one bonded to the propyl group and one to the methyl group). |
While 1D NMR shows which atoms are present, 2D NMR techniques reveal how they are connected.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the benzylic -CH proton with the adjacent -CH₂- protons, and the -CH₂- protons with the terminal -CH₃ protons, confirming the propyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for definitively assigning which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons over two or three bonds. This can be used to piece together the entire molecular structure. For instance, it would show a correlation between the protons of the aromatic methyl group and the quaternary carbon of the phenyl ring, confirming their connection.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy: In FT-IR, molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For this compound, the primary amine (-NH₂) group is particularly characteristic. Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info Other expected absorptions include C-H stretches for the aromatic and aliphatic parts of the molecule and C=C stretching bands for the aromatic ring. docbrown.info
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds. The aromatic ring vibrations in this compound would be expected to produce strong signals in a Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| N-H Bend (scissoring) | 1580 - 1650 | FT-IR |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| C-N Stretch | 1020 - 1220 | FT-IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.
GC-MS combines two techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify each component. nih.gov For this compound, GC would first verify the sample's purity by showing a single peak. The subsequent mass spectrum, generated by electron impact (EI) ionization, would show the molecular ion peak [M]⁺• and a series of fragment ions. whitman.edu The fragmentation pattern is often unique and serves as a molecular fingerprint. A key fragmentation pathway for benzylic amines involves cleavage of the bond beta to the aromatic ring. For this compound, the loss of an ethyl radical (•CH₂CH₃) would lead to a prominent fragment ion.
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. theanalyticalscientist.com This is particularly useful for confirming the molecular weight of the compound. theanalyticalscientist.com An ion trap (IT) mass spectrometer can then be used to perform tandem mass spectrometry (MS/MS or MSⁿ). nih.gov In this process, the [M+H]⁺ ion is isolated and fragmented inside the trap to study its degradation pathways, providing detailed structural information. nih.govnih.gov This controlled fragmentation can help distinguish between isomers, which might produce similar initial mass spectra. psu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₅N, the theoretical monoisotopic mass can be calculated with a high degree of precision.
This technique differentiates the compound from others with the same nominal mass but different elemental formulas. In a typical HRMS experiment, the compound is ionized (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured. The experimentally determined exact mass is compared to the theoretical value to confirm the elemental composition. For instance, the exact mass of the related compound 1-(4-methylphenyl)-propan-2-amine-hydrochloride has been determined as 185.097127 g/mol spectrabase.com.
Table 1: Theoretical Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅N |
| Theoretical Monoisotopic Mass | 149.12045 Da |
| Theoretical [M+H]⁺ Ion Mass | 150.12828 Da |
The difference between the measured exact mass and the calculated theoretical mass, typically in the low parts-per-million (ppm) range, provides strong confidence in the assigned molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is primarily dictated by the electronic structure of the p-substituted aromatic ring (p-tolyl group).
The primary electronic transitions observed are π → π* transitions associated with the benzene ring. These transitions typically occur in the UV region. The substitution on the benzene ring can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Aromatic imines, which share structural similarities, are known to be analyzed in detail by UV-Vis spectroscopy mdpi.comresearchgate.net. Studies on related structures show absorption maxima in the UV range; for example, a complex derived from 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine showed maximum absorptions at 294, 226, and 207 nm mdpi.com. For this compound, characteristic absorption bands related to the phenyl group are expected.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max Range (nm) | Chromophore |
| π → π* (E2-band) | ~200-220 | p-Tolyl group |
| π → π* (B-band) | ~250-280 | p-Tolyl group |
The exact λ_max and ε values are dependent on the solvent used for the analysis. These spectra are useful for quantitative analysis and for confirming the presence of the aromatic chromophore within the molecule.
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the electron density can be generated, revealing detailed structural information.
While specific crystallographic data for this compound is not publicly available, the technique would provide precise measurements of bond lengths, bond angles, and torsional angles. For related compounds, such as certain Schiff bases and imidazole (B134444) derivatives, single-crystal X-ray diffraction has been used to confirm their molecular structure and stereochemistry scielo.org.zaresearchgate.net. For example, analysis of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine revealed a monoclinic space group (P2₁/c) and specific unit cell dimensions researchgate.net. A similar analysis for this compound would elucidate the conformation of the propyl-amine side chain relative to the p-tolyl ring and map any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Table 3: Structural Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N). |
| Bond Angles | The angles between adjacent bonds. |
| Torsional Angles | The dihedral angles defining the molecular conformation. |
| Hydrogen Bonding Network | Details of intermolecular and intramolecular hydrogen bonds. |
This technique would be essential for resolving the absolute configuration of a single enantiomer if a chiral crystal is formed.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Since the C1 carbon of the propan-1-amine chain is a stereocenter, this compound exists as a pair of enantiomers. The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial. While classical chiroptical techniques like circular dichroism (CD) provide information on the differential absorption of circularly polarized light, other methods are commonly employed for the precise quantification of enantiomeric ratios in chiral amines.
A powerful method involves the use of chiral derivatizing agents (CDAs) followed by analysis with a non-chiral technique like NMR spectroscopy researchgate.net. The chiral amine is reacted with a chiral agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, or Mosher's acid chloride) to form a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals unique to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess of the original amine can be accurately calculated.
Other modern techniques for determining the enantiomeric excess of chiral amines include ion-current rectification and molecular rotational resonance spectroscopy nih.govnih.gov.
Table 4: Methods for Enantiomeric Purity Assessment
| Technique | Principle | Information Obtained |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. | Precise enantiomeric ratio (and thus enantiomeric excess). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of each enantiomer. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Confirmation of chirality and determination of absolute configuration by comparison. |
| Ion-Current Rectification | Enantiomerically preferential adsorption on a surface leading to different current-voltage responses. | Determination of enantiomeric excess from electrical measurements. nih.gov |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for a molecule of this size.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 1-(4-Methylphenyl)propan-1-amine molecule, a process known as geometry optimization. These calculations typically use a specific functional, such as B3LYP, and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table is illustrative and based on general knowledge of similar structures, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C(ar)-C(ar) | 1.39 | 120 | 0 |
| C(ar)-C(α) | 1.51 | - | - |
| C(α)-N | 1.47 | - | - |
| C(ar)-C(α)-N | - | 110 | - |
| H-N-C(α) | - | 112 | - |
The flexibility of the propan-1-amine side chain allows for different spatial orientations, known as conformations. Conformational analysis, typically performed using DFT, explores the potential energy surface of the molecule by systematically rotating specific bonds, such as the C(ar)-C(α) and C(α)-N bonds. This analysis helps to identify the most stable conformers and the energy barriers between them. For molecules with flexible side chains, understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.
Tautomerism, the interconversion of structural isomers, is another important aspect to consider. For this compound, while less common for simple amines, the possibility of prototropic tautomerism involving the amine group could be computationally investigated. DFT calculations can predict the relative energies of different tautomers, providing insight into their equilibrium populations. Studies on other nitrogen-containing heterocyclic compounds have shown that the relative stability of tautomers can be significantly influenced by the surrounding environment, such as the solvent. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide the energies of these frontier orbitals. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic ring. The HOMO-LUMO gap provides insights into the chemical reactivity and the kinetic stability of the molecule. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical) This table is illustrative and based on general knowledge, as specific data for this compound is not available.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.5 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more quantitative picture of the molecule's behavior in chemical reactions.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors, derived from DFT calculations, are invaluable for comparing the reactivity of different molecules and for understanding their reaction mechanisms.
Table 3: Representative Global Reactivity Descriptors (Hypothetical) This table is illustrative and based on general knowledge, as specific data for this compound is not available.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 0.5 |
| Electronegativity (χ) | 3.15 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and to predict their electronic absorption spectra (e.g., UV-Vis spectra). nih.gov By calculating the transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum, which can then be compared with experimental data.
For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π → π* excitations within the p-tolyl group. The position and intensity of the absorption bands are influenced by the molecular geometry and the solvent environment. Comparing the calculated spectrum with the experimental one can help to validate the computational methodology and to assign the observed spectral features to specific electronic transitions. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational dynamics and its interactions with other molecules, such as solvent molecules.
For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule moves and changes its shape over time. It would also provide detailed information about the hydrogen bonding interactions between the amine group and the solvent molecules. This information is crucial for understanding the molecule's solubility and its behavior in a biological environment. scirp.org
Quantum Chemical Calculations of Spectroscopic Parameters
Beyond electronic spectra, quantum chemical calculations can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts can then be compared with experimental NMR data to aid in the structural elucidation of the molecule and to confirm its conformation in solution. nih.gov
Computational Studies of Reaction Pathways and Transition States
The synthesis of this compound, a primary amine, typically proceeds through the reductive amination of its corresponding ketone precursor, 4'-methylpropiophenone (B145568). This process involves two key mechanistic steps: the formation of an intermediate imine and its subsequent reduction to the final amine product. While specific computational studies detailing the reaction pathways and transition states for the synthesis of this compound are not extensively available in publicly accessible scientific literature, the general principles of these reactions have been investigated through theoretical and computational methods for analogous systems. These studies, often employing Density Functional Theory (DFT), provide valuable insights into the energetics and mechanisms that are likely to govern the formation of the target compound.
The primary synthetic routes amenable to computational investigation are the direct reductive amination using a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (STAB), and the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source.
General Mechanistic Insights from Computational Studies:
A DFT study on the acid-catalyzed direct reductive amination of acetaldehyde (B116499) with methylamine (B109427) using STAB as the reducing agent sheds light on the fundamental steps of this transformation. semanticscholar.org The reaction initiates with the formation of an imine, a process that itself involves several steps, including the formation of a hemiaminal intermediate followed by dehydration. Computational analyses have indicated that the water elimination step to form the iminium ion is often the rate-determining step in imine formation under acidic conditions. semanticscholar.org
Following the formation of the imine or its protonated form, the iminium ion, the subsequent reduction via hydride transfer is the final stage in forming the amine. Computational studies have shown that the reduction of the iminium ion is generally more thermodynamically and kinetically favorable than the reduction of the starting carbonyl compound. scholaris.ca This selectivity is crucial for the efficiency of one-pot reductive amination reactions. semanticscholar.org
The Leuckart reaction mechanism involves the initial formation of an N-formyl derivative from the ketone and formamide. wikipedia.org This is followed by a hydride shift from the formate (B1220265) or formamide, leading to the reduction of the intermediate and eventual formation of the amine after hydrolysis. wikipedia.org The high temperatures required for the Leuckart reaction suggest significant activation barriers for these steps.
While detailed energetic data and transition state geometries for the synthesis of this compound are not available, the table below provides a conceptual framework based on findings from analogous systems. The values are illustrative and represent the types of data that would be obtained from a specific computational study.
| Reaction Step | Intermediate/Transition State | Key Computational Finding from Analogous Systems | Relevance to this compound Synthesis |
|---|---|---|---|
| Imine Formation | Hemiaminal Intermediate | Formation is typically a rapid, reversible step. | The initial reaction between 4'-methylpropiophenone and the amine source would form a hemiaminal. |
| Imine Formation | Transition State for Water Elimination | Often the rate-determining step of imine formation, with a significant energy barrier. semanticscholar.org | The dehydration of the hemiaminal to form the 1-(4-methylphenyl)propan-1-iminium ion would likely be the slowest step in the imine formation stage. |
| Reduction | Iminium Ion | More electrophilic and thus more susceptible to reduction than the starting ketone. | The intermediate iminium ion is readily attacked by a hydride source. |
| Reduction | Transition State for Hydride Transfer | The energy barrier for hydride transfer to the iminium ion is lower than that for the reduction of the ketone. scholaris.ca | This ensures that the reducing agent selectively reduces the imine intermediate rather than the unreacted 4'-methylpropiophenone. |
The presence of the methyl group on the phenyl ring in this compound is expected to have a subtle electronic effect on the reaction pathway compared to an unsubstituted phenyl group. This substituent may slightly influence the stability of the intermediates and transition states through inductive and hyperconjugative effects, but it is not anticipated to fundamentally alter the reaction mechanism.
Biological and Pharmacological Research Applications
Mechanisms of Biological Activity and Interactions with Molecular Targets
The biological effects of compounds derived from the 1-(4-Methylphenyl)propan-1-amine structure are primarily attributed to their interactions with various molecular targets, including receptors, enzymes, and neurotransmitter transporters.
Research into analogues of this compound has revealed specific binding profiles at various receptors. A notable area of investigation has been their effect on monoamine receptors and, more recently, on trace amine-associated receptors (TAARs).
For instance, a comprehensive study on a series of pyrovalerone analogues, which are derivatives of this compound, showed that a subset of these compounds had no significant affinity at several serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, specifically 5-HT1A, 5-HT1B, 5-HT1C, D1, D2, or D3 receptors. nih.gov This suggests a degree of selectivity in their mechanism of action, pointing away from direct receptor agonism or antagonism at these specific sites for their primary effects.
Conversely, related structures like phenylpropanolamine are known to be sympathomimetic amines that exert their effects through activity at adrenergic receptors. scbt.com These compounds can cause an increase in blood pressure through direct stimulation of alpha-adrenergic receptors. scbt.com The affinity of phenylethylamine derivatives for adrenergic receptors has been correlated with the molecular electrostatic potential near the nitrogen atom of the amine group, indicating that subtle electronic properties are crucial for receptor binding. nih.gov
Table 1: Receptor Binding Profile of this compound Analogues
| Analogue Class | Receptor Target | Finding | Reference |
|---|---|---|---|
| Pyrovalerone Analogues | 5-HT1A, 5-HT1B, 5-HT1C | No significant affinity | nih.gov |
| Pyrovalerone Analogues | D1, D2, D3 | No significant affinity | nih.gov |
| Phenylpropanolamines | α-Adrenergic Receptors | Agonist activity, leading to vasoconstriction | scbt.com |
| Phenylethylamines | β-Adrenergic Receptors | Binding affinity correlated with molecular electrostatic potential | nih.gov |
| Phenethylamine-like compounds | Trace Amine-Associated Receptor 1 (TAAR1) | Agonist activity, potential for treating psychotic disorders | researchgate.netnih.gov |
The interaction of this compound analogues with enzymes, particularly those involved in the metabolism of neurotransmitters, is a key aspect of their pharmacological profile. The primary enzymes of interest in this context are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).
Monoamine Oxidase (MAO) Inhibition: MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862). mdpi.commdpi.com Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by some antidepressant medications. youtube.com Studies on phenylpropanolamine (PPA), a structurally related compound, have shown that it can inhibit both MAO-A and MAO-B in vitro. The inhibition was found to be competitive and reversible, with Ki values of 150 µM for MAO-A (using serotonin as a substrate) and 800 µM for MAO-B (using β-phenylethylamine as a substrate). nih.gov In another study, E-cinnamylamine, a phenyl-prop-1-ene derivative, was found to be a substrate for MAO-B, and its product, E-cinnamaldehyde, acted as a competitive inhibitor of MAO-B with a Ki of 0.017 mM. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition by Analogues
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Phenylpropanolamine | Human Brain MAO-A | 150 µM | Competitive, Reversible | nih.gov |
| Phenylpropanolamine | Human Brain MAO-B | 800 µM | Competitive, Reversible | nih.gov |
| E-Cinnamaldehyde (product of E-cinnamylamine oxidation) | Bovine Liver MAO-B | 0.017 mM (17 µM) | Competitive | nih.gov |
Catechol-O-methyltransferase (COMT) Inhibition: COMT is another key enzyme in the metabolic pathway of catecholamine neurotransmitters. eurekaselect.comnih.gov COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, a precursor to dopamine. researchgate.netmdpi.com While direct studies of this compound as a COMT inhibitor are not prominent, the broader class of compounds with catechol-like structures has been extensively studied for COMT inhibition. researchgate.net The development of COMT inhibitors often focuses on compounds that can mimic the catechol structure of endogenous substrates. nih.gov
One of the most well-documented biological activities of this compound derivatives is their potent interaction with monoamine transporters. These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.
Extensive research on pyrovalerone [1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one] and its analogues has demonstrated that these compounds are potent and often selective inhibitors of DAT and NET, with significantly lower potency at SERT. nih.govmdpi.com This profile makes them potent central nervous system stimulants. researchgate.net The inhibition of dopamine reuptake is a key mechanism in the therapeutic action of drugs for Attention Deficit Hyperactivity Disorder (ADHD) and is also a target for medications to treat cocaine abuse. nih.govtandfonline.com
The (S)-enantiomer of pyrovalerone was found to be the more biologically active form. nih.gov The potency of these analogues can be fine-tuned through chemical modifications, as shown in the table below, which highlights the IC50 values for the inhibition of monoamine uptake by various pyrovalerone analogues. mdpi.com
Table 3: Monoamine Transporter Inhibition by Pyrovalerone Analogues (IC50, nM)
| Compound Analogue (Substitution on Phenyl Ring) | Dopamine (DAT) IC50 (nM) | Norepinephrine (NET) IC50 (nM) | Serotonin (SERT) IC50 (nM) | Reference |
|---|---|---|---|---|
| 4-Methyl (Pyrovalerone) | 16.0 | 69.8 | >10,000 | mdpi.com |
| Unsubstituted | 29.9 | 158 | >10,000 | mdpi.com |
| 4-Chloro | 7.7 | 31.4 | >10,000 | mdpi.com |
| 4-Fluoro | 12.1 | 96.9 | >10,000 | mdpi.com |
| 3,4-Dichloro | 3.0 | 7.9 | 5,330 | mdpi.com |
| 1-Naphthyl | 3.8 | 9.0 | 127 | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Substituted Amines
The study of how chemical structure relates to biological activity (SAR) is crucial in medicinal chemistry. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective activity at monoamine transporters.
Research on pyrovalerone analogues has been particularly informative. nih.govmdpi.com Key findings from these studies include:
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. For example, introducing a 3,4-dichloro substitution on the phenyl ring resulted in one of the most potent analogues for both DAT and NET inhibition. nih.gov Replacing the phenyl ring with a naphthyl group also yielded a highly potent compound that, unlike most other analogues, showed considerable activity at SERT as well. mdpi.com
Alkyl Chain: The length and structure of the alkyl chain extending from the amine are important. The pentan-1-one structure of pyrovalerone appears to be a key feature for its activity profile.
Amine Substitution: The pyrrolidinyl group is a common feature in this class of potent DAT/NET inhibitors. The stereochemistry at the carbon bearing the amine group is also critical, with the S-enantiomer being significantly more active than the R-enantiomer. nih.govmdpi.com This enantioselectivity is also observed in structurally related compounds like amphetamine and cathinone. mdpi.com
These SAR studies are essential for guiding the design of new compounds with desired pharmacological profiles, for example, by enhancing selectivity for a specific transporter or modulating potency. mdpi.com
Medicinal Chemistry Applications and Drug Discovery Potential
The potent and selective activity of this compound derivatives on monoamine transporters has made this chemical scaffold a promising starting point for drug discovery programs. The primary therapeutic areas of interest include conditions associated with dysregulation of dopamine and norepinephrine systems.
These compounds are being explored as potential treatments for:
Cocaine Abuse: By blocking the dopamine transporter, these compounds can mimic the action of cocaine at its primary target, which could be a strategy for developing replacement therapies or agents that reduce cocaine craving. nih.govrsc.org
Attention Deficit Hyperactivity Disorder (ADHD): Many current ADHD medications, such as methylphenidate and amphetamine, act by increasing dopamine and norepinephrine levels, often through transporter inhibition. The selective DAT/NET inhibition profile of pyrovalerone analogues makes them relevant candidates for developing new ADHD therapeutics. nih.gov
Neurodegenerative Diseases: Dopamine-related dysfunction is a hallmark of Parkinson's disease. Compounds that modulate the dopamine system could have therapeutic potential. tandfonline.com
Psychotic Disorders: The discovery that related phenethylamine (B48288) structures can act as agonists at the TAAR1 receptor has opened a new avenue for the treatment of schizophrenia and other psychotic disorders. nih.gov
The this compound framework and its related ketones and alcohols are valuable precursors in the synthesis of more complex, biologically active molecules. The chemical versatility of the amine and the potential for modification of the aromatic ring and propyl chain make it a useful building block.
For example, 1-aryl-propanones, which can be derived from aromatic amines, are key intermediates in the synthesis of various pharmaceuticals. tandfonline.com Specifically, 1-aryl-3-phenethylamino-1-propanone hydrochlorides, synthesized via Mannich reactions from substituted acetophenones (like 4'-methylacetophenone), have been investigated as potential cytotoxic agents. researchgate.netmdpi.com Furthermore, 1-aryl-3-substituted propanol (B110389) derivatives, synthesized from 1-aryl-3-chloropropan-1-one precursors, have shown promise as antimalarial agents. nih.gov The use of transaminases for the enantioselective synthesis of substituted 1-phenylpropan-2-amines from prochiral ketones highlights the pharmaceutical relevance of this structural class.
Development of Therapeutic Agents (e.g., Antidepressants, Antifungals, Anticancer)
While direct studies on this compound are absent, research into its structural analogs has shown potential in several therapeutic areas.
Antidepressant Potential of Analogs
A significant area of investigation for compounds structurally related to this compound is in the realm of antidepressant agents. The research has primarily focused on their ability to inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
Notably, analogs of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) have been synthesized and evaluated as monoamine uptake inhibitors. researchgate.net These studies have revealed that many of these analogs are potent inhibitors of both DAT and NET, with comparatively weaker effects on SERT. researchgate.net The lead compound in this series, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to have the S-isomer as the more biologically active enantiomer. researchgate.net This line of research is driven by the search for medications to treat conditions like cocaine abuse, which is linked to the dopamine transport system. researchgate.net
Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
|---|---|---|---|
| Racemic Pyrovalerone | 5.4 ± 0.6 | 28 ± 4 | 2300 ± 300 |
| (S)-Pyrovalerone | 3.1 ± 0.4 | 18 ± 2 | 1800 ± 200 |
| (R)-Pyrovalerone | 15 ± 2 | 55 ± 7 | 3100 ± 400 |
Data sourced from studies on pyrovalerone analogs. Kᵢ represents the inhibition constant; a lower value indicates higher potency.
Antifungal Activity of Related Scaffolds
Research into novel chemical structures has identified several classes of compounds with promising antifungal properties. Although not direct derivatives of this compound, these findings highlight the potential for amine-containing molecules in antifungal drug development.
One such class includes 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety . nih.gov Certain compounds within this series have demonstrated excellent in vitro bioactivity against a range of important plant pathogenic fungi, in some cases exceeding the efficacy of the commercial fungicide azoxystrobin. nih.gov Another study on 1,2-disubstituted propenones also revealed potent in vitro antifungal activity, though this did not translate to in vivo efficacy in the models tested. nih.gov
Table 2: In Vitro Antifungal Activity of a 1,4-Pentadiene-3-one Derivative (W12)
| Fungal Species | W12 Inhibition Rate (%) at 100 µg/mL | Azoxystrobin Inhibition Rate (%) at 100 µg/mL |
|---|---|---|
| Sclerotinia sclerotiorum | 100 | 56.6 |
| Phomopsis sp. | 100 | 75.9 |
| Rhizoctonia solani | 100 | 41.2 |
Data from a study on quinazolinone-containing 1,4-pentadiene-3-one derivatives. nih.gov
Anticancer Potential of Structurally Diverse Amine Derivatives
The search for novel anticancer agents has led to the exploration of a wide array of chemical structures, including various amine-containing compounds.
For instance, 1,2,4-triazine sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in colon cancer cells. nih.gov Similarly, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have exhibited significant antiproliferative activity against human liver, breast, and colon carcinoma cell lines. researchgate.net Another area of research involves 2-phenylacrylonitrile (B1297842) derivatives which have been investigated as tubulin inhibitors, a key target in cancer chemotherapy. nih.gov These compounds have shown potent inhibitory activity against certain cancer cell lines by arresting the cell cycle in the G2/M phase. nih.gov
Table 3: Cytotoxic Activity of a 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (Compound 4j)
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| Huh7 (Human Liver Carcinoma) | 1.6 |
| MCF7 (Human Breast Adenocarcinoma) | 3.3 |
| HCT116 (Human Colon Carcinoma) | 1.1 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. researchgate.net
In Vitro and In Vivo Pharmacological Evaluation Methodologies
The pharmacological assessment of the aforementioned therapeutic candidates relies on a combination of in vitro and in vivo methodologies to determine their efficacy and mechanism of action.
In Vitro Evaluation
Receptor Binding and Enzyme Inhibition Assays: For potential antidepressants like the pyrovalerone analogs, in vitro evaluation typically involves radioligand binding assays to determine the affinity of the compounds for monoamine transporters (DAT, NET, SERT). researchgate.net Similarly, for anticancer agents, enzyme inhibition assays are crucial. For example, the inhibitory activity of 2-phenylacrylonitrile derivatives on tubulin polymerization is a key in vitro measure of their anticancer potential. nih.gov
Cell-Based Assays: The antiproliferative and cytotoxic effects of potential anticancer compounds are evaluated in vitro using various cancer cell lines. nih.govresearchgate.netnih.gov The sulforhodamine B (SRB) assay and MTT assay are common methods to determine cell viability and growth inhibition. researchgate.net Flow cytometry is another powerful technique used to analyze the cell cycle and detect apoptosis in cancer cells treated with the test compounds. nih.gov
Antifungal Susceptibility Testing: The in vitro antifungal activity of compounds is often assessed using methods like the agar (B569324) disc-diffusion method, which provides a qualitative measure of antifungal potency. nih.gov To quantify the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), broth microdilution methods are employed. biolifesas.org
In Vivo Evaluation
Animal Models of Disease: To assess the therapeutic potential in a living organism, various animal models are used. For antidepressants, rodent models that measure changes in locomotor activity or performance in tests like the tail suspension test can provide insights into the drug's effects. nih.gov For anticancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor efficacy of a compound. researchgate.net
Pharmacokinetic and Toxicological Studies: In vivo studies are also essential for determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and potential toxicity of a drug candidate. These studies often involve administering the compound to animals and analyzing blood and tissue samples over time. Cardiotoxicity and neurotoxicity are specific areas of concern that can be evaluated in animal models. tandfonline.com
Analytical Methodologies for Characterization and Quantification
Chromatographic Method Development and Validation
Chromatography is the cornerstone for the analysis of 1-(4-Methylphenyl)propan-1-amine, providing the necessary separation and specificity to distinguish it from related compounds and matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed. ukm.mynih.govdemarcheiso17025.comnih.gov
HPLC is a robust technique for the quantification of amphetamine-type substances (ATS) like this compound. demarcheiso17025.com Isocratic reversed-phase HPLC methods are commonly developed and validated for this class of compounds. oup.comnih.gov Chromatographic separation is typically achieved on C18 columns, which are well-suited for separating moderately polar compounds. nih.gov
The mobile phase often consists of an aqueous buffer (e.g., potassium phosphate) mixed with an organic modifier like acetonitrile. oup.comnih.gov Adjusting the pH of the buffer is critical for achieving good peak shape and retention for amine-containing compounds; a slightly acidic pH, such as 3.2, is often effective. oup.comnih.gov Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 260 nm providing good sensitivity for the phenyl ring chromophore present in the molecule. oup.comnih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS) offers significantly higher specificity and sensitivity, making it a powerful tool for confirmation and trace-level quantification. nih.govnih.gov
Table 1: Example HPLC Parameters for Amphetamine-Type Substances
| Parameter | Condition | Source(s) |
| Column | Chromspher B or Spherisorb ODS2 C18 (e.g., 200 mm x 4.6 mm, 5 µm) | oup.comnih.gov |
| Mobile Phase | Potassium phosphate (B84403) buffer (pH 3.2) : Acetonitrile (9:1, v/v) | oup.comnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 210 nm or 260 nm | oup.comnih.gov |
| Column Temperature | 25 °C | nih.gov |
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a gold-standard method for the identification and quantification of this compound. nih.govresearchgate.net The technique provides excellent separation efficiency and the mass spectrometer yields detailed structural information, allowing for unambiguous identification. researchgate.net
Analysis is typically performed on capillary columns with non-polar or mid-polar stationary phases, such as those containing 5% phenyl polysiloxane (e.g., DB-5ms or HP5-MS). ukm.mynih.govvnu.edu.vn A programmed temperature ramp is used to ensure the elution of all compounds of interest, from volatile precursors to the main analyte and less volatile impurities. ukm.mynih.gov For quantitative analysis, GC is often used with a flame ionization detector (FID), while GC-MS is preferred for qualitative identification and confirmation, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govresearchgate.net
Derivatization Strategies for Enhanced Analytical Detection
Due to the polar nature of the primary amine group, this compound can exhibit poor chromatographic behavior in GC systems, such as peak tailing. researchgate.net Derivatization is a chemical modification process used to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative, thereby improving chromatographic peak shape and detection sensitivity. jfda-online.comyoutube.com
Acylation with fluorinated anhydrides is the most common derivatization strategy for amphetamines. nih.govoup.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine group to form stable fluoroacyl derivatives. nih.govresearchgate.net These derivatives are more volatile and are readily separated and detected by GC-MS. vnu.edu.vnoup.com Studies comparing these reagents have found that PFPA can offer the best sensitivity for some amphetamines, while HFBA is also widely and effectively used. nih.govresearchgate.netjfda-online.com The derivatization reaction is typically performed by heating the extracted analyte with the reagent in a suitable solvent. oup.comresearchgate.net
Table 2: Common Derivatizing Agents for GC-MS Analysis of Amphetamines
| Derivatizing Agent | Abbreviation | Advantages | Source(s) |
| Trifluoroacetic Anhydride | TFAA | Improves volatility and chromatographic shape. | nih.govoup.com |
| Pentafluoropropionic Anhydride | PFPA | Often provides the best sensitivity and low limits of quantification. | nih.govresearchgate.net |
| Heptafluorobutyric Anhydride | HFBA | Widely used, creates stable derivatives suitable for GC-MS. | vnu.edu.vnnih.govjfda-online.com |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Effective for creating fluoroacyl derivatives. | oup.comresearchgate.net |
Impurity Profiling and Quantitative Determination
Impurity profiling is a critical analytical task in forensic science that involves identifying and quantifying the by-products, intermediates, and unreacted starting materials present in a drug sample. ukm.my This profile can provide valuable intelligence, such as indicating the specific synthetic route used to manufacture the this compound. researchgate.netacs.orgnih.gov For instance, the presence of specific impurities can help distinguish between different manufacturing methods like the Leuckart synthesis or various reductive amination pathways. researchgate.netacs.org
GC-MS is the primary technique used for impurity profiling. ukm.mydntb.gov.ua A sample is typically dissolved and extracted from an alkaline buffer solution using a non-polar solvent like toluene (B28343) before being injected into the GC-MS. ukm.my The resulting chromatogram reveals a profile of compounds, which are then identified by comparing their mass spectra to reference libraries and published data. ukm.my Quantitative determination of both the main compound and its impurities is essential for a complete chemical signature of the sample. nih.gov
Validation Parameters for Analytical Methods (Accuracy, Precision, Linearity, Robustness, Limit of Detection, Limit of Quantification)
To ensure that an analytical method produces reliable and consistent results, it must be thoroughly validated. nih.govgavinpublishers.comjddtonline.info Validation establishes through documented evidence that the procedure is fit for its intended purpose. demarcheiso17025.comikev.org The key parameters evaluated during validation include:
Accuracy : This measures the closeness of the test results to the true value. It is often assessed by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery. gavinpublishers.comgreenpub.org For related compounds, accuracy is typically expected to be within ±15% of the nominal value. nih.gov
Precision : This expresses the degree of scatter between a series of measurements of the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.com Results are reported as the relative standard deviation (%RSD), with values typically below 15% being acceptable. ukm.myresearchgate.net
Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govresearchgate.net It is confirmed by a high correlation coefficient (r²), which should ideally be >0.99. oup.comgreenpub.org
Robustness : This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). oup.comresearchgate.net It provides an indication of the method's reliability during routine use. ikev.org
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. gavinpublishers.comgreenpub.org For mass spectrometry, it is often defined as a signal-to-noise ratio of 3:1. demarcheiso17025.com
Limit of Quantification (LOQ) : The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. gavinpublishers.comgreenpub.org For many methods analyzing amphetamines, LOQ values are in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net
Table 3: Example Validation Parameters for Amphetamine-Type Substances by Chromatographic Methods
| Parameter | Typical Acceptance Criteria/Value | Source(s) |
| Accuracy (% Recovery) | 85 - 115% | nih.govnih.gov |
| Precision (% RSD) | < 15% | oup.comresearchgate.net |
| Linearity (r²) | > 0.99 | nih.govgreenpub.org |
| LOD | 0.05 - 3 µg/L (GC-MS/HPLC) | oup.comjfda-online.comgreenpub.org |
| LOQ | 0.15 - 10 µg/L (GC-MS/HPLC) | vnu.edu.vnnih.govresearchgate.netgreenpub.org |
Catalysis and Ligand Design in Organic Synthesis
Role of Substituted Amines as Ligands in Transition Metal Catalysis
Substituted amines are a cornerstone in the architecture of ligands for transition metal catalysis. Their nitrogen atom possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal-ligand complexes. This coordination is fundamental to the catalytic cycle, as the electronic and steric properties of the amine ligand can be fine-tuned to modulate the behavior of the metal catalyst. rutgers.edu
The primary functions of amine ligands in transition metal catalysis include:
Stabilization: Amines can stabilize the metal center in various oxidation states, preventing catalyst decomposition and prolonging its active lifetime.
Solubility: The organic substituents on the amine can enhance the solubility of the catalyst complex in organic solvents, which is crucial for homogeneous catalysis.
Electronic Modulation: The electron-donating nature of the amine can increase the electron density on the metal center. This, in turn, influences the metal's reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Steric Control: Bulky substituents on the amine ligand can create a sterically hindered environment around the metal center. This steric bulk is critical for controlling the regioselectivity and stereoselectivity of a reaction by dictating the approach of substrates to the catalytically active site. rutgers.edu
Palladium(II) compounds with amine ligands, for instance, are pivotal in many catalytic conversions, partly due to the potential for hydrogen bonding between the amino group and the catalyst. nih.gov While monodentate Pd(II)-amine complexes can be unstable as reaction intermediates, bis(amine)–Pd(II) complexes have garnered significant attention for their role as intermediates in reactions like aminations. nih.gov The use of optically pure chiral amines as ligands introduces the element of asymmetry, leading to the development of catalysts for enantioselective transformations. nih.govnih.gov
Design and Synthesis of Chiral Catalysts for Asymmetric Reactions
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is of utmost importance in the pharmaceutical and agrochemical industries. nih.gov The design and synthesis of chiral catalysts are central to this field, and chiral amines like 1-(4-Methylphenyl)propan-1-amine are valuable building blocks for this purpose. ru.nlnih.gov
The fundamental principle in designing a chiral catalyst is the creation of a chiral environment around the metal's active site. When a chiral ligand, derived from a molecule like this compound, coordinates to a metal, it forms a chiral complex. This complex can then differentiate between the prochiral faces of a substrate or competing transition states, leading to the preferential formation of one enantiomer over the other.
Several strategies are employed in the design of chiral catalysts using amine-based ligands:
C₂-Symmetric Ligands: These ligands possess a twofold axis of rotation, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Bidentate and Pincer Ligands: Incorporating the chiral amine into a larger molecule that can bind to the metal at two (bidentate) or three (pincer) points creates a more rigid and well-defined chiral pocket. Aminophosphines, which contain both a coordinating nitrogen and a phosphorus atom, are a prominent class of such ligands. mdpi.com
Modular Synthesis: The synthesis of chiral ligands is often designed to be modular, allowing for the systematic variation of both the chiral backbone (e.g., derived from different chiral amines) and the coordinating groups (e.g., phosphines, oxazolines) to optimize catalyst performance for a specific reaction. rutgers.edu
The synthesis of these catalysts typically involves reacting the chiral amine with other precursor molecules to build the final ligand structure, followed by complexation with a suitable transition metal salt. The development of new classes of chiral ligands, such as those based on phosphine-aminophosphines or P-stereogenic compounds, continues to expand the toolkit for highly efficient asymmetric hydrogenations and other transformations. nih.govacs.org
Investigation of Diverse Catalyst Systems (e.g., Palladium, Iridium, Rhodium, Manganese)
Chiral amines and their derivatives are integral to a variety of catalyst systems based on different transition metals. The choice of metal is dictated by the specific transformation desired, as each metal has unique catalytic properties.
Palladium: Palladium is one of the most versatile metals in organic synthesis, and its complexes with amine ligands are widely explored. nih.gov A close analog of this compound, specifically (S)-(−)-1-(4-methylphenyl)ethylamine, has been used to synthesize the palladium(II) complex trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). nih.goviucr.org In this complex, the palladium(II) atom is tetracoordinated by two nitrogen atoms from the amine ligands and two chlorine atoms, resulting in a square-planar geometry. iucr.orgresearchgate.net Such complexes are important as intermediates in amination reactions and as starting materials for cyclopalladations. nih.gov The amine-functionalized lumen of materials like halloysite can also serve as a support for palladium nanoparticles, creating efficient and recyclable catalysts for hydrogenation reactions. mdpi.com
Table 1: Selected Structural Data for trans-[PdCl₂(C₉H₁₃N)₂] Data derived from crystallographic studies of the ethylamine analog.
| Parameter | Value | Reference |
| Coordination Geometry | Square-planar | iucr.orgresearchgate.net |
| Pd—N1 Bond Length | 2.039 (4) Å | researchgate.net |
| Pd—N2 Bond Length | 2.053 (4) Å | researchgate.net |
| Average Pd—Cl Bond Length | 2.298 Å | researchgate.net |
| N1—Pd1—N2 Angle | 179.39 (18)° | researchgate.net |
| Cl1—Pd1—Cl2 Angle | 177.22 (6)° | researchgate.net |
Iridium: Iridium-based catalysts are particularly effective for hydrogenation reactions, including the asymmetric hydrogenation of imines to produce chiral amines. nih.govacs.org Chiral ligands are crucial for achieving high enantioselectivity. While direct examples using this compound are not prominent, the principles of ligand design suggest its derivatives could be incorporated into phosphino-oxazoline or other privileged ligand scaffolds for iridium catalysis. nih.gov Iridium catalysts are also employed in C-H bond addition reactions and highly selective alkyne semihydrogenations, where the nature of the ancillary ligands, potentially including chiral amines, directs the reaction outcome. nih.govnih.govresearchgate.net
Rhodium: Rhodium complexes are renowned for their catalytic activity in hydrogenation, hydroformylation, and C-H amination reactions. nih.gov The design of chiral dirhodium tetracarboxamidate complexes has led to catalysts that show high levels of asymmetric control in the cyclization of sulfamate esters. nih.gov The electronic properties of the ligands are critical; strongly donating carboxamidate groups can stabilize the rhodium center and lead to a more discriminating oxidant. nih.gov Chiral amine derivatives can be incorporated into hemilabile P,N ligands for various Rh(I)-catalyzed reactions. nih.gov
Manganese: As a cost-effective and earth-abundant first-row transition metal, manganese has gained significant attention in sustainable catalysis. mdpi.comnih.gov Manganese complexes supported by various ligands, including those derived from amines, have been developed for a range of transformations. These include hydrogenation, hydrosilylation of carbonyl compounds, and late-stage C-H functionalization reactions such as amination and azidation. mdpi.combeilstein-journals.orgnih.gov The versatility of manganese's oxidation states allows it to participate in diverse catalytic cycles. nih.gov For instance, manganese(III) salan complexes, which incorporate diamine backbones, have shown good activity in the hydrosilylation of aldehydes and ketones. mdpi.com
Table 2: Applications of Transition Metal Catalysts with Amine-Type Ligands
| Metal | Typical Reactions | Role of Amine Ligand | References |
| Palladium | Cross-coupling, Aminations, Hydrogenation | Stabilizing intermediates, controlling stereoselectivity, nanoparticle support | nih.goviucr.orgmdpi.com |
| Iridium | Asymmetric Hydrogenation, C-H Activation, Semihydrogenation | Creating chiral environment for enantioselection, directing reaction pathways | nih.govacs.orgnih.gov |
| Rhodium | Asymmetric C-H Amination, Hydrogenation, Hydroformylation | Electronic tuning of the metal center, forming rigid chiral pockets | nih.govnih.gov |
| Manganese | Hydrosilylation, C-H Functionalization, Oxidation | Enabling catalysis with earth-abundant metals, versatile ligand backbone | mdpi.combeilstein-journals.orgmdpi.com |
Catalyst Recycling and Sustainability Considerations
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which often leads to the loss of the expensive and potentially toxic metal. Catalyst recycling is therefore a key aspect of developing sustainable and economically viable chemical processes.
Several strategies are being explored to address this issue for catalysts containing amine ligands:
Immobilization on Solid Supports: The catalyst complex can be anchored to an insoluble support, such as a polymer, silica, or halloysite nanotubes. mdpi.com This allows for the catalyst to be easily filtered off at the end of the reaction and reused. Amine functionalities can be used to graft the metal complexes onto the support. mdpi.com
Magnetic Nanoparticles: A modern approach involves attaching the catalyst to magnetic nanoparticles (e.g., Fe₃O₄). mdpi.commdpi.com After the reaction, the catalyst can be quickly and efficiently recovered using an external magnet. This method combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. mdpi.com
The development of recyclable catalyst systems is an active area of research, aiming to reduce waste, lower costs, and minimize the environmental impact of chemical synthesis.
Future Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. nih.gov While classical methods for producing compounds like 1-(4-Methylphenyl)propan-1-amine exist, future research is geared towards developing more efficient, selective, and sustainable synthetic routes. A primary focus is the advancement of biocatalytic and chemoenzymatic strategies.
Recent breakthroughs in biocatalysis have demonstrated the potential of enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs) for the asymmetric synthesis of chiral amines. nih.govnih.gov These enzymatic methods offer high enantioselectivity under mild reaction conditions. nih.gov Future investigations should aim to discover or engineer novel TAs and AmDHs with specific activity towards 1-(4-methylphenyl)propan-1-one, the prochiral ketone precursor to this compound. The goal is to achieve high conversion rates and enantiomeric excess, minimizing the need for costly and environmentally taxing purification steps. nih.gov
The development of continuous-flow processes for the synthesis of this amine is another critical research direction. Continuous-flow systems offer better control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processes. Future work should focus on designing and optimizing continuous-flow reactors incorporating immobilized enzymes or heterogeneous catalysts for the production of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Precursor(s) |
| Biocatalysis (Transaminases/Amine Dehydrogenases) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | Discovery and engineering of enzymes with high specificity and activity. | 1-(p-Tolyl)propan-1-one oakwoodchemical.comstenutz.eu |
| Chemoenzymatic Cascades | One-pot synthesis, improved atom economy, reduced waste. nih.gov | Integration of compatible chemical and enzymatic catalysts. | 1-(p-Tolyl)propan-1-one oakwoodchemical.comstenutz.eu |
| Asymmetric Hydrogenation | High efficiency and enantioselectivity, applicable to a wide range of substrates. acs.orgacs.orgnih.gov | Development of novel chiral ligands and catalysts. | Imines derived from 1-(p-Tolyl)propan-1-one |
| Continuous-Flow Synthesis | Enhanced process control, improved safety, scalability. | Design of stable immobilized catalysts and optimized reactor systems. | 1-(p-Tolyl)propan-1-one oakwoodchemical.comstenutz.eu |
Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry and data science are becoming indispensable tools in modern chemical research. For this compound, future research will heavily rely on advanced computational modeling to accelerate the discovery and optimization of its synthesis and applications.
Predictive models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can be developed to forecast the enantioselectivity of different catalytic systems for the synthesis of this compound. nih.gov By training these models on existing experimental data, researchers can screen large virtual libraries of catalysts and reaction conditions to identify the most promising candidates for laboratory investigation, thereby reducing the time and resources spent on trial-and-error experimentation. acs.org
Density Functional Theory (DFT) calculations and molecular dynamics simulations will be crucial for the rational design of novel catalysts. researchgate.net These methods can provide detailed insights into reaction mechanisms, the structures of transition states, and the nature of catalyst-substrate interactions. researchgate.net This fundamental understanding will enable the in-silico design of catalysts with enhanced activity and selectivity for the synthesis of this compound. The application of AI tools for predicting protein structure, such as AlphaFold, can also revolutionize the engineering of enzymes for its biocatalytic production. nih.gov
| Computational Tool | Application in Research | Desired Outcome |
| Machine Learning/QSAR | Predicting enantioselectivity of catalysts. nih.govacs.org | Rapid identification of promising synthetic routes. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition state structures. researchgate.net | Rational design of more efficient and selective catalysts. |
| Molecular Dynamics (MD) Simulations | Simulating enzyme-substrate interactions. | Guiding the rational design of engineered biocatalysts. |
| AI-based Protein Structure Prediction | Predicting the 3D structure of novel or engineered enzymes. nih.gov | Accelerating the development of biocatalysts for synthesis. |
Further Elucidation of Complex Biological Mechanisms and Target Interactions
The structural similarity of this compound to known psychoactive compounds, particularly monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, suggests that it may possess interesting biological activities. nih.gov A significant future research direction will be to thoroughly investigate its pharmacological profile.
Initial studies should focus on in vitro assays to determine if this compound inhibits MAO-A or MAO-B, or if it interacts with the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov Should any significant activity be observed, subsequent research should aim to elucidate the precise mechanism of action. This would involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) and the binding affinity (Ki) for the target proteins.
Structure-activity relationship (SAR) studies will also be critical. By synthesizing and testing a series of analogues of this compound with systematic variations in their chemical structure, researchers can identify the key molecular features responsible for its biological activity and selectivity. This knowledge is essential for the potential development of new therapeutic agents.
| Potential Biological Target | Rationale for Investigation | Future Research Steps |
| Monoamine Oxidase (MAO) | Structural similarity to known MAO inhibitors. | In vitro inhibition assays (MAO-A and MAO-B), kinetic studies. |
| Monoamine Transporters (DAT, NET, SERT) | Structural similarity to monoamine reuptake inhibitors like pyrovalerone. nih.gov | Radioligand binding assays, uptake inhibition assays. |
| Other CNS Receptors | To assess selectivity and potential off-target effects. | Broad receptor screening panels. |
Development of Highly Selective and Sustainable Catalytic Systems
Research into immobilized enzymes and heterogeneous catalysts is paramount. nih.gov By anchoring the catalyst to a solid support, it can be easily separated from the reaction mixture and reused, which is crucial for the economic viability and environmental footprint of the process. nih.gov Future work should explore various support materials and immobilization techniques to enhance the stability and reusability of catalysts for the synthesis of this compound.
The use of environmentally benign solvents is another important aspect of sustainable catalysis. unito.it Research should focus on replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. The development of catalytic systems that are highly active and selective in these green media is a significant challenge and a key area for future investigation. unito.itnih.gov
Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a major goal of sustainable chemistry. nih.gov While precious metals like rhodium and palladium are often used in asymmetric hydrogenation, future research should explore the use of more sustainable alternatives. acs.orgacs.orgnih.govnih.gov Additionally, the design of recyclable organocatalysts presents a metal-free approach to sustainable synthesis.
| Sustainability Aspect | Research Focus | Desired Outcome |
| Catalyst Reusability | Immobilization of enzymes and heterogeneous catalysts on solid supports. nih.gov | Reduced catalyst consumption and process cost. |
| Green Solvents | Performing reactions in water, supercritical fluids, or bio-derived solvents. unito.itnih.gov | Minimization of volatile organic compound (VOC) emissions. |
| Sustainable Catalyst Materials | Use of earth-abundant metals and recyclable organocatalysts. nih.gov | Reduced reliance on precious metals and enhanced process sustainability. |
| Atom Economy | Development of catalytic cycles with minimal byproduct formation. rsc.org | Increased efficiency and reduced waste generation. |
Emerging Applications in Materials Science and Biotechnology
While the potential pharmaceutical applications of this compound are a primary focus, its utility as a chiral building block opens up possibilities in materials science and biotechnology. Future research should explore the incorporation of this compound into novel polymers and its use in biocatalytic processes.
In materials science, chiral amines can be used as monomers or modifying agents to create polymers with unique properties. For example, they can be incorporated into polyamides, polyimides, or polyurethanes to introduce chirality, which can influence the material's optical properties, mechanical strength, and thermal stability. kit.edu Future research could investigate the synthesis of polymers from this compound and characterize their properties for potential applications in areas such as chiral separations, asymmetric catalysis, and advanced optics.
In biotechnology, enantiomerically pure amines are valuable intermediates for the synthesis of complex molecules. wiley.com this compound could serve as a starting material or a chiral auxiliary in the synthesis of other high-value chemicals. Furthermore, it could be explored as a resolving agent for the separation of racemic mixtures of acidic compounds.
| Field of Application | Potential Use of this compound | |
| Materials Science | Monomer for chiral polymers (e.g., polyamides, polyurethanes). kit.edu | Synthesis and characterization of novel polymers; investigation of their optical and mechanical properties. |
| Biotechnology | Chiral building block for the synthesis of complex molecules. wiley.com | Exploration of its use in the synthesis of agrochemicals or other fine chemicals. |
| Chiral Separations | Chiral resolving agent for acidic compounds. | Development of efficient resolution processes for specific target molecules. |
Q & A
Basic Synthesis
Q: What are the optimized synthetic routes for preparing 1-(4-Methylphenyl)propan-1-amine with high purity, and how are intermediates purified? A: A common method involves reductive amination of 4-methylpropiophenone (1-(4-methylphenyl)propan-1-one) using methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions . Alternatively, alkylation of a nitrile precursor (e.g., 4-methylbenzyl cyanide) followed by catalytic hydrogenation can yield the amine. Purification typically employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity. Industrial-scale methods may use continuous flow reactors for efficiency .
Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the aromatic methyl group (δ ~2.3 ppm) and amine protons (δ ~1.5-2.0 ppm) .
- LC-MS : To verify molecular ion peaks (e.g., [M+H] at m/z 164) and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment .
- Elemental analysis : To validate empirical formula (CHN) .
Advanced: Enantiomer Separation
Q: How can enantiomers of this compound be resolved, given its chiral center? A: Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Diastereomeric salt formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) followed by fractional crystallization .
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .
Reactivity in Heterocyclic Synthesis
Q: How is this compound utilized as a building block for nitrogen-containing heterocycles? A: The amine participates in condensation reactions to form imines, which cyclize into pyrimidines or imidazoles. For example, reacting with substituted benzaldehydes under basic conditions yields Schiff bases, which can undergo cyclization with guanidine to form pyrimidin-2-amines . Optimized conditions include refluxing in ethanol with LiOH as a catalyst .
Biological Activity Profiling
Q: What methodologies are used to evaluate the biological activity of this compound derivatives? A: Common approaches include:
- Enzyme inhibition assays : Testing against targets like monoamine oxidases (MAOs) or proteases using fluorogenic substrates .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Proteomics : Label-free quantitative MS to study protein interaction networks .
Stability Under Storage
Q: How should this compound be stored to prevent degradation, and what are its stability limits? A: Store in air-tight containers under inert gas (N/Ar) at -20°C to minimize oxidation. Stability studies show decomposition >5% occurs at:
- pH extremes (<3 or >10) due to amine protonation/hydrolysis.
- Elevated temperatures (>40°C) leading to dimerization .
Mechanistic Studies
Q: What experimental strategies are used to investigate reaction mechanisms involving this compound? A:
- Kinetic isotope effects (KIE) : Replacing H with D at the α-C to study rate-determining steps .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states in reductive amination .
- Trapping intermediates : Using TEMPO to detect radical species in oxidation reactions .
Spectroscopic Data Interpretation
Q: How are H NMR peaks assigned for this compound, and what distinguishes it from analogs? A: Key assignments:
- Aromatic protons : Doublets at δ 7.1-7.3 ppm (J = 8 Hz) for the para-substituted benzene.
- Methyl group : Singlet at δ 2.3 ppm (CH-CH).
- Amine protons : Broad singlet at δ 1.7 ppm (NH) in CDCl .
Methoxylated analogs (e.g., 4-methoxyphenyl) show downfield shifts (δ 3.8 ppm for OCH) .
Comparative Structure-Activity Studies
Q: How do structural modifications (e.g., substituent position, electronic effects) alter the properties of this compound? A:
- Electron-donating groups (e.g., -OCH at para): Increase solubility but reduce basicity vs. -CH .
- Steric hindrance : Bulky substituents (e.g., cyclopropyl) lower reaction rates in alkylation .
- Bioactivity : 4-Chlorophenyl analogs show enhanced antimicrobial activity due to lipophilicity .
Scale-Up Challenges
Q: What are critical considerations when scaling up the synthesis of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
